N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with a structure that includes a piperazine ring, a triazoloquinazolinone group, and a propanamide group . The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The triazoloquinazolinone group is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone group (a fused six-membered and five-membered ring system with two nitrogen atoms). The propanamide group includes a carbonyl group (C=O) and an amide group (NH2) .Aplicaciones Científicas De Investigación
Quality Control in Pharmaceutical Research A study by Danylchenko et al. (2018) developed quality control methods for a compound similar to the requested chemical, focusing on a derivative of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-one, demonstrating its potential as an antimalarial agent. This emphasizes the significance of quality control in the development of pharmaceutical compounds (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antihistaminic Activity Gobinath et al. (2015) synthesized and evaluated a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, including derivatives similar to the requested compound, for H1-antihistaminic activity. This study highlights the potential use of such compounds in developing new antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Inotropic Activity in Cardiac Research Wu et al. (2012) investigated N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides with piperazine and 1,4-diazepane moieties for their inotropic activity. They found that most derivatives exhibited better in vitro positive inotropic activity than the existing drug, milrinone. This suggests the compound's potential in cardiac research (Wu, Ma, Niu, Cui, & Piao, 2012).
Antimicrobial Activity Hassan (2013) synthesized and evaluated the antimicrobial activity of some new pyrazoline and pyrazole derivatives, including compounds similar to the requested chemical. This indicates the possible use of such compounds in addressing bacterial and fungal infections (Hassan, 2013).
Antitumor Potential Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine analogs, showing potent antiproliferative activities against various cancer cell lines. This highlights the compound's potential application in cancer research (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
It’s worth noting that the presence of the piperazine ring in its structure could positively modulate the pharmacokinetic properties of the drug substance .
Propiedades
Número CAS |
2097924-51-9 |
---|---|
Fórmula molecular |
C29H36ClN7O2 |
Peso molecular |
550.1 |
Nombre IUPAC |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36ClN7O2/c1-21(2)12-14-36-28(39)24-8-3-4-9-25(24)37-26(32-33-29(36)37)10-11-27(38)31-13-15-34-16-18-35(19-17-34)23-7-5-6-22(30)20-23/h3-9,20-21H,10-19H2,1-2H3,(H,31,38) |
SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.